molecular formula C12H20N4OS B5293587 2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5293587
M. Wt: 268.38 g/mol
InChI Key: RWBXIWGLJMTHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a propyl group and an acetamide moiety linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-propylpiperazine, is synthesized by reacting piperazine with propyl bromide under basic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized separately through the reaction of thioamide with α-haloketone.

    Coupling Reaction: The final step involves coupling the 4-propylpiperazine with the thiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the propyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a potential drug candidate for treating neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(4-ethylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(4-butylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide stands out due to its specific propyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This unique structural feature may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS/c1-2-4-15-5-7-16(8-6-15)10-11(17)14-12-13-3-9-18-12/h3,9H,2,4-8,10H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBXIWGLJMTHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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